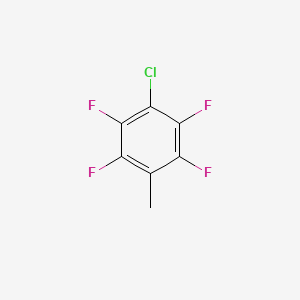

4-Chloro-2,3,5,6-tetrafluorotoluene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2,3,5,6-tetrafluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4/c1-2-4(9)6(11)3(8)7(12)5(2)10/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVAKFLYJORONK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1F)F)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20579187 | |

| Record name | 1-Chloro-2,3,5,6-tetrafluoro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60903-82-4 | |

| Record name | 1-Chloro-2,3,5,6-tetrafluoro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2,3,5,6-tetrafluorotoluene: A Niche Building Block for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Polychlorinated and Polyfluorinated Aromatics in Modern Chemistry

The strategic incorporation of halogen atoms, particularly chlorine and fluorine, into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] These substitutions can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] While a vast array of halogenated toluenes are commercially available and extensively studied, this guide focuses on a specific, less-documented isomer: 4-Chloro-2,3,5,6-tetrafluorotoluene .

It is important to note that a dedicated CAS (Chemical Abstracts Service) number for this compound could not be readily identified in comprehensive chemical databases. This suggests that the compound is likely not a standard commercial product and has limited representation in scientific literature, positioning it as a novel, yet potentially valuable, building block for exploratory research. This guide will, therefore, provide a theoretical and practical framework for its synthesis, potential applications, and safe handling, based on established principles of organic chemistry and data from structurally related compounds.

Physicochemical Properties: A Predictive Analysis

The physicochemical properties of this compound can be inferred from its constituent parts: the 2,3,5,6-tetrafluorotoluene core and the chlorine substituent at the 4-position.

| Property | Predicted Value/Description | Rationale |

| Molecular Formula | C₇H₃ClF₄ | Derived from the chemical structure. |

| Molecular Weight | ~198.55 g/mol | Calculated based on the atomic weights of its constituent atoms. |

| Appearance | Likely a colorless liquid at room temperature. | Based on the properties of similar low molecular weight halogenated toluenes. |

| Boiling Point | Estimated to be in the range of 140-160 °C. | Interpolated from the boiling points of 2,3,5,6-tetrafluorotoluene and other chlorinated/fluorinated toluenes. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, tetrahydrofuran, acetone). | The highly fluorinated and chlorinated nature of the molecule imparts significant hydrophobicity. |

| Lipophilicity (LogP) | Estimated to be between 3.5 and 4.5. | The presence of four fluorine atoms and one chlorine atom significantly increases lipophilicity compared to toluene. |

Proposed Synthesis: A Pathway to a Novel Reagent

Given the absence of a readily available commercial source, a plausible synthetic route for this compound would involve the direct chlorination of 2,3,5,6-tetrafluorotoluene. The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic substitution; however, with an appropriate Lewis acid catalyst, the reaction can be driven to completion.

Experimental Protocol: Electrophilic Chlorination of 2,3,5,6-tetrafluorotoluene

Objective: To synthesize this compound via the electrophilic chlorination of 2,3,5,6-tetrafluorotoluene.

Materials:

-

2,3,5,6-tetrafluorotoluene (Starting Material)

-

Chlorine (Cl₂) gas or N-Chlorosuccinimide (NCS)

-

Iron(III) chloride (FeCl₃) or Aluminum chloride (AlCl₃) (Lewis acid catalyst)

-

Dichloromethane (DCM) or Carbon tetrachloride (CCl₄) (Anhydrous solvent)

-

Sodium bicarbonate (NaHCO₃) solution (for quenching)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)

-

Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet (or addition funnel if using NCS), add 2,3,5,6-tetrafluorotoluene and the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: To the stirred solution, carefully add the Lewis acid catalyst (e.g., FeCl₃). The mixture may change color.

-

Chlorination:

-

Using Chlorine Gas: Slowly bubble chlorine gas through the solution at a controlled rate. The reaction is exothermic, so it may be necessary to cool the flask in an ice bath to maintain a temperature between 0 and 25 °C.

-

Using N-Chlorosuccinimide (NCS): If using NCS, add it portion-wise to the reaction mixture. The reaction may require heating to reflux to proceed at a reasonable rate.

-

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product.

-

Quenching: Once the reaction is complete, cool the mixture to room temperature and slowly quench it by pouring it into a stirred, saturated solution of sodium bicarbonate to neutralize the acid and decompose the catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction (e.g., DCM). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture, which can deactivate the Lewis acid catalyst.

-

Lewis Acid Catalyst: Activates the chlorine electrophile, making it more reactive towards the electron-deficient tetrafluorinated aromatic ring.

-

Controlled Temperature: Helps to manage the exothermicity of the reaction and minimize the formation of polychlorinated byproducts.

-

Quenching with Bicarbonate: Safely neutralizes the acidic reaction mixture and the catalyst.

Caption: Synthetic workflow for this compound.

Potential Applications in Drug Discovery and Development

The unique substitution pattern of this compound makes it a potentially valuable building block for the synthesis of novel therapeutic agents. The presence of multiple fluorine atoms can enhance metabolic stability and binding affinity, while the chlorine atom provides a site for further chemical modification.[1][2]

-

Kinase Inhibitors: The tetrafluorophenyl moiety is a common feature in many kinase inhibitors, where it can form favorable interactions with the hinge region of the ATP-binding site. The additional chlorine atom could be exploited to probe for additional binding pockets or to modulate the electronic properties of the molecule.

-

GPCR Modulators: G protein-coupled receptors (GPCRs) are a major class of drug targets. The lipophilic and sterically defined nature of this compound could be advantageous in designing ligands that can effectively penetrate the cell membrane and interact with the transmembrane domains of GPCRs.

-

Agrochemicals: Halogenated toluenes are widely used as intermediates in the synthesis of pesticides and herbicides.[3] The specific substitution pattern of this molecule could lead to the development of new agrochemicals with improved efficacy and environmental profiles.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Safety and Handling

As a polychlorinated and polyfluorinated aromatic compound, this compound should be handled with care, assuming it possesses similar hazards to related compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

While this compound may not be a readily available chemical, its unique structure presents intriguing possibilities for researchers in drug discovery and materials science. This guide has provided a comprehensive theoretical framework for its synthesis, potential properties, and applications, empowering scientists to explore the potential of this novel building block. As with any new compound, careful experimental validation of its properties and reactivity is essential.

References

- Gribble, G. W. (2010).

- Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 66(1), 10-27.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

-

AFIRM Group. (n.d.). CHLORINATED BENZENES AND TOLUENES. Retrieved from [Link]

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- Smart, B. E. (2001). Fluorine substituent effects (on reactivities of organic compounds). Journal of Fluorine Chemistry, 109(1), 3-11.

-

U.S. National Library of Medicine. (n.d.). PubChem. Retrieved from [Link]

-

Wikipedia contributors. (2023, December 2). Trichlorotoluene. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

- U.S. Patent No. US3000975A. (1961). Chlorination of toluene. Google Patents.

- Dakin, L. A., & Wipf, P. (2003). Recent applications of fluorinated reagents and building blocks in combinatorial chemistry. Annual reports in combinatorial chemistry and molecular diversity, 6, 39-55.

- Fang, W. Y., Ravindar, L., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., Alharbi, N. S., & Qin, H. L. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 117–153.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7810, 4-Chlorotoluene. Retrieved January 23, 2026 from [Link].

-

ChemBK. (n.d.). 4-chloro-α,α,α-trifluorotoluene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6). Retrieved from [Link]

Sources

Core Physicochemical Properties and Molecular Structure

An In-Depth Technical Guide to the Chemical Properties of 4-Chloro-2,3,5,6-tetrafluorotoluene

Abstract: This document provides a comprehensive technical overview of this compound (CAS No. 10398-93-3), a key fluorinated building block for advanced organic synthesis. While specific experimental data for this compound is not widely published, this guide synthesizes information from foundational chemical principles and closely related structural analogs to provide expert insights into its physicochemical properties, spectroscopic signatures, reactivity, and applications. The primary focus is on its role as a highly activated substrate for nucleophilic aromatic substitution, a cornerstone reaction in the development of novel pharmaceuticals and advanced materials. This guide is intended for researchers, medicinal chemists, and process development scientists.

This compound is a synthetically valuable intermediate whose properties are dictated by its unique substitution pattern. The toluene core is decorated with four electron-withdrawing fluorine atoms and a reactive chlorine atom, creating a highly electron-deficient aromatic system.

Molecular Structure

Caption: Molecular structure of this compound.

Physicochemical Data Summary

Direct experimental values for many physical properties of this compound are not consistently reported in publicly accessible literature. The values in the table below are either calculated or estimated based on structurally similar compounds.

| Property | Value | Source |

| CAS Number | 10398-93-3 | N/A |

| Molecular Formula | C₇H₃ClF₄ | Calculated |

| Molecular Weight | 214.55 g/mol | Calculated |

| Appearance | Colorless liquid (Predicted) | N/A |

| Boiling Point | ~150-160 °C (Estimated) | Analog Comparison |

| Density | ~1.5 g/mL (Estimated) | Analog Comparison |

| Solubility | Insoluble in water; Soluble in organic solvents. | General Principle |

Spectroscopic and Analytical Characterization (Anticipated Profile)

Definitive characterization of this compound would rely on a combination of spectroscopic techniques. Based on its structure, the following spectral features are expected.

-

¹H NMR: The spectrum would be simple, showing a single sharp peak (singlet) for the three equivalent methyl protons (–CH₃), likely in the range of δ 2.0-2.5 ppm.

-

¹⁹F NMR: This is the most diagnostic technique. Due to the molecule's symmetry, two signals are expected. The two fluorine atoms ortho to the methyl group (at positions 2 and 6) would produce one signal, while the two fluorine atoms meta to the methyl group (at positions 3 and 5) would produce a second, distinct signal. Complex coupling patterns (J-coupling) between these non-equivalent fluorine nuclei would be observed.

-

¹³C NMR: The spectrum would show several distinct signals for the aromatic carbons, with characteristic large C-F coupling constants. A signal for the methyl carbon would appear upfield.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 214. A prominent M+2 peak at m/z = 216 with approximately one-third the intensity of the M⁺ peak would be observed, which is the characteristic isotopic signature of a molecule containing one chlorine atom.

Experimental Protocol: Standard ¹⁹F NMR Acquisition

This protocol outlines a self-validating system for acquiring a high-quality ¹⁹F NMR spectrum, crucial for verifying the structure and purity of fluorinated compounds like this compound.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Causality: CDCl₃ is a standard choice as it is chemically inert to the analyte and provides a deuterium signal for the spectrometer to "lock" onto, ensuring field stability during acquisition.

-

-

Spectrometer Setup:

-

Use a multinuclear NMR spectrometer (e.g., 400 MHz).

-

Tune the fluorine probe to the correct frequency (~376 MHz for a 400 MHz instrument).

-

Causality: Proper tuning ensures maximum signal-to-noise by matching the probe's impedance to the spectrometer's electronics.

-

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range for fluoroaromatics (e.g., -100 to -180 ppm).

-

Use a pulse angle of 30-45 degrees to allow for faster repetition without signal saturation.

-

Set the relaxation delay (d1) to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 64) to achieve a good signal-to-noise ratio.

-

An external standard like CFCl₃ (δ = 0 ppm) should be used for accurate chemical shift referencing.[1]

-

-

Data Processing & Validation:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in positive absorption mode.

-

Perform a baseline correction.

-

Validation: The presence of the two expected signals with their predicted coupling patterns would validate the compound's identity. Integration of the signals should yield a 1:1 ratio, confirming the purity of the sample.

-

Reactivity Profile and Synthetic Utility

The chemical behavior of this compound is dominated by the powerful electron-withdrawing effects of the four fluorine atoms on the aromatic ring.

Electronic Landscape and Reaction Causality

-

Deactivation towards Electrophilic Aromatic Substitution (EAS): The fluorine atoms inductively pull electron density from the π-system of the benzene ring. This makes the ring highly electron-poor and therefore strongly deactivated towards attack by electrophiles (e.g., in nitration or Friedel-Crafts reactions).

-

Activation towards Nucleophilic Aromatic Substitution (SNA_Ar_): Conversely, this severe electron deficiency makes the ring highly susceptible to attack by nucleophiles.[2] The fluorine atoms stabilize the negative charge in the intermediate Meisenheimer complex, lowering the activation energy for the reaction.[2][3] The chlorine atom, being a better leaving group than fluorine in this context, serves as the primary site for substitution.

Key Reaction: Nucleophilic Aromatic Substitution (SNA_Ar_)

The most synthetically valuable reaction of this compound is the displacement of the chlorine atom by a wide range of nucleophiles. This reaction provides a powerful and direct method for introducing diverse functional groups onto the tetrafluorotoluene scaffold.

Sources

4-Chloro-2,3,5,6-tetrafluorotoluene synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2,3,5,6-tetrafluorotoluene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, a highly functionalized aromatic compound with potential applications in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Given the absence of a direct, published synthesis for this specific molecule, this document outlines a robust and scientifically grounded multi-step approach. The proposed pathway begins with the nitration of 2,3,5,6-tetrafluorotoluene, followed by the reduction of the resulting nitro compound to an amine, and culminates in a Sandmeyer reaction to introduce the target chlorine atom. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols, mechanistic insights, and a framework for the successful laboratory-scale synthesis of this complex molecule.

Introduction and Strategic Overview

The synthesis of polyfluorinated and halogenated aromatic compounds is of significant interest due to the unique physicochemical properties that fluorine and other halogens impart to organic molecules. These properties, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, are highly desirable in the design of bioactive compounds. This compound is a prime example of such a molecule, combining the features of a tetrafluorinated benzene ring with a reactive methyl group and a chlorine substituent, making it a versatile building block for further chemical transformations.

The primary challenge in the synthesis of this target molecule lies in the selective functionalization of the highly electron-deficient tetrafluorinated aromatic ring. Direct electrophilic chlorination of 2,3,5,6-tetrafluorotoluene is anticipated to be challenging due to the strong deactivating effect of the fluorine atoms. Therefore, a more strategic, multi-step approach is proposed, leveraging well-established and reliable transformations in aromatic chemistry.

The chosen synthetic strategy involves a three-step sequence:

-

Nitration of 2,3,5,6-tetrafluorotoluene to introduce a nitro group at the para-position.

-

Reduction of the nitro group to form 4-Amino-2,3,5,6-tetrafluorotoluene.

-

Diazotization of the resulting aniline derivative followed by a Sandmeyer reaction to replace the amino group with a chlorine atom.

This pathway is advantageous as it utilizes readily available starting materials and employs reactions with well-understood mechanisms and broad substrate scopes.

Proposed Synthesis Pathway: A Detailed Mechanistic Examination

The proposed synthesis of this compound is a logical sequence of reactions designed to achieve the desired substitution pattern with high regioselectivity.

Caption: Proposed multi-step synthesis of this compound.

Step 1: Nitration of 2,3,5,6-Tetrafluorotoluene

The initial step involves the electrophilic aromatic substitution of 2,3,5,6-tetrafluorotoluene with a nitrating agent. The methyl group is an activating, ortho-, para-directing group, while the fluorine atoms are deactivating yet ortho-, para-directing. The cumulative effect of the four fluorine atoms renders the ring highly electron-deficient, necessitating strong nitrating conditions. A mixture of concentrated nitric acid and sulfuric acid is the reagent of choice, as it generates the highly electrophilic nitronium ion (NO₂⁺).

The reaction is expected to proceed with high regioselectivity for the para-position due to the steric hindrance at the ortho-positions from the methyl group and adjacent fluorine atoms.

Step 2: Reduction of 4-Nitro-2,3,5,6-tetrafluorotoluene

The reduction of the nitro group to a primary amine is a standard transformation in organic synthesis. Several reliable methods can be employed to achieve this. One common and effective method is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. This method is particularly suitable for aromatic nitro compounds and is tolerant of a wide range of functional groups.

Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst offers a cleaner reaction profile, with water being the only byproduct. The choice between these methods may depend on the available equipment and the desired scale of the reaction.

Step 3: Sandmeyer Reaction of 4-Amino-2,3,5,6-tetrafluorotoluene

The final step is the conversion of the amino group of 4-Amino-2,3,5,6-tetrafluorotoluene into a chlorine atom via the Sandmeyer reaction.[1][2] This classic and robust reaction proceeds in two stages:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0–5 °C), to form a diazonium salt.[3]

-

Substitution: The resulting diazonium salt is then treated with a copper(I) chloride (CuCl) solution. The copper(I) catalyst facilitates the replacement of the diazonium group with a chlorine atom, releasing nitrogen gas.[3]

The Sandmeyer reaction is a versatile method for introducing a variety of substituents onto an aromatic ring and is expected to proceed efficiently for this substrate.

Experimental Protocols

The following protocols are provided as a guide for the laboratory-scale synthesis of this compound. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 4-Nitro-2,3,5,6-tetrafluorotoluene

-

To a stirred, cooled (0 °C) mixture of 2,3,5,6-tetrafluorotoluene (1.0 eq.) in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 4-Nitro-2,3,5,6-tetrafluorotoluene.

Protocol 2: Synthesis of 4-Amino-2,3,5,6-tetrafluorotoluene

-

To a solution of 4-Nitro-2,3,5,6-tetrafluorotoluene (1.0 eq.) in ethanol, add tin(II) chloride dihydrate (3.0 eq.) and concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude amine by column chromatography to yield 4-Amino-2,3,5,6-tetrafluorotoluene.

Protocol 3: Synthesis of this compound (Sandmeyer Reaction)

-

Dissolve 4-Amino-2,3,5,6-tetrafluorotoluene (1.0 eq.) in a mixture of concentrated hydrochloric acid and water, and cool to 0 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain this compound.

Data Presentation and Characterization

The successful synthesis of the target compound and its intermediates should be confirmed by a suite of analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (CDCl₃) | Expected ¹⁹F NMR Signals (CDCl₃) |

| 2,3,5,6-Tetrafluorotoluene | C₇H₄F₄ | 164.10 | δ ~2.3 (t), δ ~6.8-7.0 (m) | Multiplets in the aromatic region |

| 4-Nitro-2,3,5,6-tetrafluorotoluene | C₇H₃F₄NO₂ | 209.10 | δ ~2.4 (s) | Two multiplets in the aromatic region |

| 4-Amino-2,3,5,6-tetrafluorotoluene | C₇H₅F₄N | 179.12 | δ ~2.2 (s), δ ~3.5 (br s) | Two multiplets in the aromatic region |

| This compound | C₇H₃ClF₄ | 214.55 | δ ~2.3 (s) | Two multiplets in the aromatic region |

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the fluorinated intermediates and the final product.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present at each stage of the synthesis (e.g., -NO₂, -NH₂, C-Cl).

-

Gas Chromatography (GC): To assess the purity of the final product and monitor the progress of the reactions.

Conclusion

This technical guide has outlined a comprehensive and scientifically sound synthetic pathway for the preparation of this compound. By employing a strategic sequence of nitration, reduction, and a Sandmeyer reaction, this approach overcomes the challenges associated with the direct functionalization of a highly deactivated aromatic ring. The detailed protocols and analytical guidance provided herein are intended to serve as a valuable resource for researchers and scientists engaged in the synthesis of novel fluorinated molecules for applications in medicinal chemistry, agrochemistry, and materials science.

References

-

A new route to 2,3,5,6-tetrafluoroterephthal aldehyde and its chemical transformation. (2025). ResearchGate. Retrieved from [Link]

- Butler, P. F., & Peach, M. E. (1987). Preparation and some reactions of 2,3,5,6-tetrafluorobenzenesulfenyl chloride. Journal of Fluorine Chemistry, 35(3), 489–495.

- Sipyagin, A. M., Enshov, V. S., Lebedev, A. T., & Karakhanova, N. K. (2003). Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. Chemistry of Heterocyclic Compounds, 39(8), 1034-1041.

-

Proving the formation of 2,3,5,6‐tetrafluoroaniline (5) from the hydrazone 3 a by the method of standard addition. ResearchGate. Retrieved from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society. Retrieved from [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]

-

Sandmeyer Reactions. (2018). YouTube. Retrieved from [Link]

- CN102786384B - Preparation method of o-fluorotoluene. Google Patents.

- CN102786387B - Preparation method for p-fluorotoluene. Google Patents.

- CN102951994A - Method for producing 2,6-dichlorotoluene and 2,3-dichlorotoluene by utilizing 2-chlorotoluene to directionally chloridize. Google Patents.

Sources

1H NMR spectrum of 4-Chloro-2,3,5,6-tetrafluorotoluene

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Chloro-2,3,5,6-tetrafluorotoluene

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, outlines a detailed experimental protocol for data acquisition, and presents a thorough interpretation of the spectral features. By examining the effects of the highly electronegative fluorine and chlorine substituents on the methyl proton resonance, this guide elucidates the chemical shift and the characteristic long-range ¹H-¹⁹F spin-spin coupling patterns that define the molecule's unique spectral signature.

Molecular Structure and Proton Environment

This compound (C₇H₃ClF₄) is an aromatic compound where a methyl group and a chlorine atom are positioned in a para orientation on a tetrafluorinated benzene ring. Due to the molecule's C₂ᵥ symmetry, the four fluorine atoms are divided into two chemically equivalent sets, and importantly, the three protons of the methyl group are chemically and magnetically equivalent. Consequently, the ¹H NMR spectrum is expected to display a single, albeit complex, resonance signal corresponding to this methyl group. The primary focus of spectral analysis is to understand how the surrounding tetrafluoro-chlorophenyl moiety influences this signal.

Caption: Molecular structure of this compound.

Theoretical Principles: Chemical Shift and Spin-Spin Coupling

The appearance of the ¹H NMR spectrum is dictated by two fundamental parameters: chemical shift (δ) and spin-spin coupling (J).

Chemical Shift (δ)

The chemical shift of the methyl protons in toluene is typically observed around δ 2.3 ppm. In this compound, the aromatic ring is substituted with five highly electronegative halogen atoms. These atoms act as strong electron-withdrawing groups, reducing the electron density of the benzene ring. This deshielding effect influences the methyl group, causing its proton resonance to shift downfield (to a higher ppm value) compared to unsubstituted toluene. The precise chemical shift will depend on the solvent used but is anticipated to be in the range of δ 2.4 - 2.6 ppm.

Spin-Spin Coupling (J-Coupling)

A key feature of the spectrum arises from heteronuclear coupling between the methyl protons (¹H) and the fluorine atoms (¹⁹F), which have a nuclear spin (I) of ½. This interaction occurs through the bonding network, and its magnitude, the coupling constant (J), is independent of the external magnetic field strength.[1] In this molecule, the methyl protons will experience long-range coupling to two distinct sets of fluorine nuclei:

-

Five-Bond Coupling (⁵JHF): Coupling to the two ortho-fluorine atoms (at C2 and C6).

-

Six-Bond Coupling (⁶JHF): Coupling to the two meta-fluorine atoms (at C3 and C5).

Due to symmetry, the two ortho-fluorines are chemically equivalent, as are the two meta-fluorines. According to the n+1 rule for coupling to n equivalent I=½ nuclei, the methyl proton signal will be split into a triplet by the two ortho-fluorines. Each peak of this triplet will then be further split into another triplet by the two meta-fluorines. This results in a characteristic triplet of triplets multiplicity.

Long-range proton-fluorine couplings in aromatic systems are typically small.[2] Based on data from analogous fluorinated compounds, the five-bond coupling (⁵JHF) is expected to be larger than the six-bond coupling (⁶JHF).[3] Typical values for such long-range couplings fall in the range of 0.5 to 3.0 Hz.[2]

Experimental Protocol for ¹H NMR Acquisition

The following protocol provides a self-validating methodology for acquiring a high-quality ¹H NMR spectrum.

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural confirmation and analysis.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆, in a standard 5 mm NMR tube. The choice of deuterated solvent is critical to avoid large interfering signals from protonated solvent molecules.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at δ 0.00 ppm.[4]

-

Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.

-

-

Instrument Setup and Calibration:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

-

Insert the sample into the NMR probe and allow it to thermally equilibrate for 5-10 minutes.

-

Perform standard instrument calibration procedures, including locking onto the deuterium signal of the solvent and shimming the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a standard 90° pulse sequence.

-

Set the number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Employ a relaxation delay of at least 5 seconds between scans to ensure full relaxation of the protons, which is crucial for accurate signal integration.

-

Acquire the free induction decay (FID) data.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform a baseline correction to obtain a flat baseline across the spectrum.

-

Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm.

-

Integrate the area under the signal to determine the relative number of protons.

-

Analyze the peak multiplicity and measure the coupling constants (J-values) in Hertz (Hz).

-

Caption: Experimental workflow for ¹H NMR data acquisition.

Predicted Spectral Data and Interpretation

While an experimental spectrum is definitive, the expected ¹H NMR data for this compound can be reliably predicted based on the principles discussed.

| Parameter | Predicted Value | Assignment | Rationale |

| Chemical Shift (δ) | ~ 2.5 ppm | -CH ₃ | Downfield shift from toluene (δ ~2.3 ppm) due to the strong electron-withdrawing effect of the four fluorine atoms and one chlorine atom on the aromatic ring. |

| Integration | 3H | -CH ₃ | Corresponds to the three equivalent protons of the methyl group. |

| Multiplicity | Triplet of triplets | -CH ₃ | Splitting by two equivalent ortho-fluorines (n=2, triplet) and two equivalent meta-fluorines (n=2, triplet). |

| Coupling Constant (⁵JHF) | ~ 2.0 - 2.5 Hz | H-C-C-C-C-F (ortho) | Five-bond coupling to the two equivalent ortho-fluorines (F2, F6). This is typically the larger of the long-range couplings. |

| Coupling Constant (⁶JHF) | ~ 1.0 - 1.5 Hz | H-C-C-C-C-C-F (meta) | Six-bond coupling to the two equivalent meta-fluorines (F3, F5). This coupling pathway is longer, resulting in a smaller J-value. |

Interpretation:

The ¹H NMR spectrum will feature a single resonance signal centered at approximately δ 2.5 ppm. The integrated area of this signal will be equivalent to three protons. The fine structure of this signal will be a triplet of triplets. The larger splitting will produce a triplet with a coupling constant (⁵JHF) of about 2.0-2.5 Hz. Each of these three lines will be further split into a smaller triplet with a coupling constant (⁶JHF) of about 1.0-1.5 Hz. The precise measurement of these distinct coupling constants provides unambiguous evidence for the structure, confirming the presence and relative positions of the fluorine atoms with respect to the methyl group.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural verification. The key diagnostic features are a single downfield-shifted resonance for the methyl group, which integrates to three protons, and a distinct "triplet of triplets" splitting pattern. This fine structure is a direct consequence of long-range heteronuclear coupling to the two pairs of equivalent ortho- and meta-fluorine atoms. A thorough understanding and analysis of this chemical shift and these specific coupling constants allow for the unequivocal confirmation of the compound's identity, making ¹H NMR an indispensable technique in the quality control and characterization of this and related fluorinated molecules.

References

-

Royal Society of Chemistry. (2015). Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Supplementary Information for Trifluoroacetic Acid Adduct of Trifluoroacetate-Bridged μ-Oxo-Tetranuclear Zinc Cluster. Retrieved from [Link]

-

SpectraBase. (n.d.). alpha,alpha,alpha-TRIFLUOROTOLUENE - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

American Chemical Society. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,5,6-Tetrafluorotoluene. Retrieved from [Link]

-

MDPI. (n.d.). Confronting Novel Alternatives of Per- and Polyfluoroalkyl Substances: From the Exposure Pathway to the Health Risk Estimation. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

-

ChemRxiv. (2024). qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). A 19F NMR study of C–I⋯π halogen bonding. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Experimental Determination of pKa for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

ChemBK. (n.d.). 4-chloro-α,α,α-trifluorotoluene. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,6-Trifluorotoluene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

An In-Depth Technical Guide to the 13C NMR Analysis of 4-Chloro-2,3,5,6-tetrafluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the principles and practices for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-Chloro-2,3,5,6-tetrafluorotoluene. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a foundational understanding of the spectroscopic intricacies of polyhalogenated aromatic compounds. It is important to note that while extensive research has been conducted, a publicly available experimental ¹³C NMR spectrum for this specific molecule is not readily found. Therefore, this guide will focus on a robust predictive analysis, grounded in established spectroscopic principles and data from analogous structures, to provide a detailed interpretation of the expected spectrum.

Introduction: The Structural Significance of this compound

This compound is a polyhalogenated aromatic compound of interest in various fields of chemical research, including materials science and as a potential building block in the synthesis of complex organic molecules. Its unique substitution pattern, with a chlorine atom and four fluorine atoms adorning the toluene ring, presents a fascinating case for NMR analysis. The high degree of fluorination dramatically influences the electronic environment of the carbon atoms, leading to a complex and informative ¹³C NMR spectrum. Understanding this spectrum is crucial for confirming the compound's identity, assessing its purity, and elucidating its electronic structure.

Due to the symmetry of the molecule, a simplified ¹³C NMR spectrum is anticipated. The molecule possesses a C₂v symmetry axis passing through the C1-C4 bond and the methyl group. This symmetry renders certain carbon atoms chemically equivalent, reducing the number of expected signals in the spectrum.

Molecular Structure:

Caption: Chemical structure of this compound.

Theoretical Principles: Predicting the ¹³C NMR Spectrum

The ¹³C NMR spectrum is governed by the chemical shift of each carbon nucleus and the spin-spin coupling interactions with neighboring nuclei, particularly ¹⁹F.

Chemical Shift Prediction

The chemical shifts in a substituted benzene ring can be estimated by starting with the chemical shift of benzene (approximately 128.5 ppm) and adding substituent chemical shift (SCS) increments for each substituent.[1] The SCS values are empirically derived and account for the electron-donating or electron-withdrawing nature of the substituents, as well as their steric effects.

For this compound, we will consider the SCS effects of a methyl group, a chlorine atom, and four fluorine atoms on the aromatic carbons. Due to the molecule's symmetry, we expect to see signals for the following unique carbon atoms: C1, C2/C6, C3/C5, C4, and the methyl carbon.

Table 1: Predicted ¹³C Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C1 | ~125 | Attached to the methyl group, which is slightly electron-donating. |

| C2 / C6 | ~145 (d) | Directly bonded to fluorine, resulting in a significant downfield shift. |

| C3 / C5 | ~140 (d) | Directly bonded to fluorine, also shifted downfield. |

| C4 | ~120 | Attached to chlorine, which has a moderate deshielding effect. |

| CH₃ | ~15 | Typical chemical shift for a methyl group attached to an aromatic ring. |

Note: These are estimations and the actual experimental values may vary. The sp² hybridized carbons of the aromatic ring are expected to resonate at a lower field (higher ppm) than the sp³ hybridized methyl carbon.[2]

Carbon-Fluorine (C-F) Coupling

A key feature of the ¹³C NMR spectrum of organofluorine compounds is the presence of spin-spin coupling between ¹³C and ¹⁹F nuclei.[2] Since ¹⁹F has a nuclear spin of I = 1/2 and is 100% abundant, these couplings are always observed. The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds separating the carbon and fluorine atoms.

-

¹JCF (One-bond coupling): This is the largest coupling, typically in the range of 240-320 Hz for carbons directly bonded to fluorine.[3] This will cause the signals for C2/C6 and C3/C5 to appear as doublets.

-

²JCF (Two-bond coupling): Coupling between a carbon and a fluorine atom two bonds away is smaller, generally in the range of 20-30 Hz.

-

³JCF (Three-bond coupling): This coupling is typically around 5-10 Hz.

-

⁴JCF (Four-bond coupling): Long-range coupling over four bonds is also possible, though usually smaller (0.5-3.0 Hz).[3]

The multiplicity of each carbon signal will be determined by the number of fluorine atoms it couples to and the magnitude of the respective coupling constants. Due to the symmetry, C1 will couple to two equivalent fluorine atoms at C2 and C6, and two equivalent fluorine atoms at C3 and C5. Similarly, C4 will couple to the four fluorine atoms. The carbons directly attached to fluorine (C2/C6 and C3/C5) will exhibit a large one-bond coupling to their attached fluorine and smaller couplings to the other fluorine atoms.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The following is a detailed, field-proven protocol for acquiring the ¹³C NMR spectrum of a solid organofluorine compound like this compound. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Caption: Predicted C-F coupling interactions in this compound.

Table 2: Predicted Multiplicities and Coupling Constants

| Carbon Atom | Predicted Multiplicity | Expected Coupling Constants (Hz) |

| C1 | Triplet of triplets or more complex multiplet | ²JCF ≈ 20-30, ³JCF ≈ 5-10 |

| C2 / C6 | Doublet of multiplets | ¹JCF ≈ 240-320, other smaller couplings |

| C3 / C5 | Doublet of multiplets | ¹JCF ≈ 240-320, other smaller couplings |

| C4 | Quintet or more complex multiplet | ²JCF ≈ 20-30, ³JCF ≈ 5-10 |

| CH₃ | Quintet or more complex multiplet | ³JCF ≈ 5-10, ⁴JCF ≈ 0.5-3 |

The signals for C2/C6 and C3/C5 will be the most downfield due to the strong deshielding effect of the directly attached fluorine atoms and will be readily identifiable by their large ¹JCF coupling constants. The signals for C1 and C4 will be further upfield and will likely appear as complex multiplets due to coupling with multiple fluorine atoms. The methyl carbon signal will be the most upfield and will also be split by the four fluorine atoms on the ring.

Conclusion

The ¹³C NMR analysis of this compound, while challenging due to the complex C-F coupling patterns, provides invaluable structural information. A thorough understanding of chemical shift theory and C-F coupling rules allows for a confident prediction and interpretation of the spectrum. By following a robust experimental protocol, high-quality data can be obtained, enabling the unambiguous characterization of this and other polyhalogenated aromatic compounds. This guide serves as a foundational resource for researchers and professionals working with such molecules, empowering them to leverage the full potential of ¹³C NMR spectroscopy.

References

-

University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

-

University of Mississippi eGrove. (2020, May 9). 13C NMR Substituent Effects on para-Substituted Tolans. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.8: ¹³C NMR Spectroscopy. Retrieved from [Link]

- Dolbier, W. R., Jr. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.

-

The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from [Link]

- Emsley, J. W., & Phillips, L. (1971). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 7, 1-33.

-

Marquette University. (n.d.). The Solid State 13C-NMR and 19F-NMR Spectra of Some Graphite Fluorides. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034168). Retrieved from [Link]

-

ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]

-

RSC Publishing. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 3. 13 C NMR spectra in toluene-d 8 of (a) capsule I (1.25 mM),.... Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the FT-IR Spectrum of 4-Chloro-2,3,5,6-tetrafluorotoluene

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Chloro-2,3,5,6-tetrafluorotoluene. While an experimental spectrum for this specific molecule is not publicly available, this document leverages established spectroscopic principles and data from structurally analogous compounds to present a detailed, predictive interpretation. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the vibrational characteristics of halogenated aromatic compounds. We will cover the theoretical basis for the expected vibrational modes, a detailed experimental protocol for acquiring a high-quality spectrum, a thorough analysis of the predicted spectral features, and a summary of key absorption bands.

Introduction: The Molecular Context

This compound is a polysubstituted aromatic compound featuring a toluene backbone with extensive halogenation. The presence of a methyl group, four fluorine atoms, and one chlorine atom on the benzene ring results in a unique electronic and steric environment. This substitution pattern significantly influences the molecule's chemical reactivity, physical properties, and, pertinent to this guide, its interaction with infrared radiation.

FT-IR spectroscopy is an indispensable, non-destructive analytical technique for the characterization of such molecules. By measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's bonds, FT-IR provides a molecular "fingerprint."[1] This allows for the identification of functional groups, elucidation of molecular structure, and assessment of sample purity. For a complex molecule like this compound, FT-IR is crucial for confirming its synthesis and for use in quality control.

Molecular Structure and Predicted Vibrational Modes

The structure of this compound dictates its FT-IR spectrum. The key vibrational modes arise from the stretching and bending of the bonds within its constituent functional groups.

Caption: Molecular structure of this compound.

The primary vibrational modes expected are:

-

C-H Stretching and Bending (Methyl Group): The methyl (-CH₃) group will exhibit symmetric and asymmetric stretching vibrations. These typically occur in the 2850-3000 cm⁻¹ region.[2] Additionally, bending vibrations (scissoring, rocking, wagging, and twisting) will be present in the fingerprint region, generally between 1350 cm⁻¹ and 1470 cm⁻¹.[2][3]

-

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene ring gives rise to a series of sharp bands. For aromatic compounds, these are typically found in the 1400-1600 cm⁻¹ region.[4][5] The substitution pattern on the ring will influence the exact position and number of these peaks.

-

C-F Stretching: The carbon-fluorine bonds are strong and highly polar, leading to intense absorption bands. In aromatic compounds, C-F stretching vibrations are typically observed in the 1100-1400 cm⁻¹ range. The presence of multiple fluorine atoms will likely result in a complex pattern of strong absorptions in this region.

-

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to produce a strong absorption in the fingerprint region. For aromatic chloro compounds, this band typically appears between 850 cm⁻¹ and 550 cm⁻¹.[6]

Experimental Protocol: Acquiring the FT-IR Spectrum

To obtain a high-quality FT-IR spectrum of a solid or liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is highly recommended due to its minimal sample preparation and high reproducibility.[7]

Caption: Workflow for FT-IR Spectrum Acquisition and Analysis.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has been allowed to warm up for at least 15-30 minutes to ensure thermal stability.[8]

-

The sample compartment should be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

ATR Crystal Cleaning:

-

Thoroughly clean the surface of the ATR diamond crystal using a lint-free wipe (e.g., Kimwipes) moistened with a volatile solvent such as isopropanol or ethanol.[9]

-

Allow the solvent to fully evaporate before proceeding.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR accessory in place, acquire a background spectrum.

-

Typical parameters: 32 scans at a resolution of 4 cm⁻¹.[10] This background spectrum is crucial as it will be subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere.

-

-

Sample Application:

-

Place a small amount of the this compound sample directly onto the center of the ATR crystal. If the sample is a solid, ensure it is finely powdered to maximize contact with the crystal.

-

Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is critical for obtaining a strong, high-quality signal.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution). The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

Apply an ATR correction to the spectrum. This mathematical correction accounts for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum more comparable to a traditional transmission spectrum.

-

Perform a baseline correction to remove any broad, underlying artifacts from the spectrum.

-

Use the software's peak-picking function to identify the precise wavenumbers of the absorption maxima.

-

Predictive Spectral Analysis and Interpretation

Based on the analysis of similar halogenated aromatic compounds, the FT-IR spectrum of this compound is predicted to exhibit the following key features:

-

3000-2850 cm⁻¹: C-H Stretching Vibrations

-

1650-1450 cm⁻¹: Aromatic C=C Stretching

-

A series of sharp, medium-to-strong absorption bands are predicted in this region, characteristic of the C=C stretching vibrations within the heavily substituted aromatic ring.[4][5][11] The exact positions will be influenced by the combined electronic effects of the chloro and fluoro substituents. For instance, in chlorobenzene, strong absorptions are seen around 1500 and 1600 cm⁻¹.[12]

-

-

1400-1100 cm⁻¹: C-F Stretching Vibrations

-

This region is expected to be dominated by very strong and complex absorption bands due to the symmetric and asymmetric stretching of the four C-F bonds. The high polarity of the C-F bond leads to a large change in dipole moment during vibration, resulting in high-intensity peaks. This complex pattern will be a defining characteristic of the molecule's spectrum.

-

-

850-550 cm⁻¹: C-Cl Stretching Vibration

-

A strong absorption band is predicted in this lower frequency range, corresponding to the C-Cl stretching vibration.[6] Its precise location can be influenced by coupling with other vibrations in the molecule.

-

-

Fingerprint Region (below 1500 cm⁻¹):

-

This region will contain a complex array of peaks, including C-H bending modes of the methyl group, C-C-C bending modes of the ring, and various C-F and C-Cl bending vibrations. While difficult to assign individually without computational modeling, this entire pattern serves as a unique fingerprint for the compound.[12]

-

Summary of Predicted FT-IR Data

The following table summarizes the predicted key absorption bands, their expected intensities, and their vibrational assignments for this compound.

| Wavenumber Range (cm⁻¹) | Predicted Intensity | Vibrational Assignment |

| 3000 - 2850 | Weak - Medium | C-H Asymmetric & Symmetric Stretch (-CH₃) |

| 1650 - 1450 | Medium - Strong | Aromatic C=C Ring Stretching |

| 1470 - 1350 | Medium | C-H Bending (-CH₃) |

| 1400 - 1100 | Very Strong, Complex | C-F Stretching |

| 850 - 550 | Strong | C-Cl Stretching |

Conclusion

This technical guide provides a robust, predictive framework for understanding the FT-IR spectrum of this compound. By synthesizing data from analogous compounds and applying fundamental principles of vibrational spectroscopy, we have outlined the expected key spectral features. The intense and complex C-F stretching region, coupled with the characteristic aromatic C=C stretching bands and the C-Cl stretching absorption, will provide a unique and identifiable fingerprint for this molecule. The provided experimental protocol offers a reliable method for acquiring a high-quality spectrum for empirical verification. This guide serves as a valuable resource for scientists working with this and similar halogenated aromatic compounds.

References

-

FT-IR and FT-Raman spectra and vibrational investigation of 4-chloro-2-fluoro toluene using ab initio HF and DFT (B3LYP/B3PW91) calculations. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Calgary. Retrieved January 23, 2026, from [Link]

-

Benzene, chloropentafluoro-. (n.d.). NIST WebBook. Retrieved January 23, 2026, from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 23, 2026, from [Link]

-

Phenol, pentafluoro-. (n.d.). NIST WebBook. Retrieved January 23, 2026, from [Link]

-

Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). (2020, October). University of Toronto Scarborough. Retrieved January 23, 2026, from [Link]

-

SOP for Calibration of FT-IR Spectrometer. (n.d.). Pharmaguideline. Retrieved January 23, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). C6H5Cl infrared spectrum of chlorobenzene. Retrieved January 23, 2026, from [Link]

-

1,4-Benzenedicarbonitrile, 2,3,5,6-tetrafluoro-. (n.d.). NIST WebBook. Retrieved January 23, 2026, from [Link]

-

Analysis of the Rotational Spectra of 2,3,4,5,6-PENTAFLUOROTOLUENE and 1-CHLORO-2,3,4,5,6-PENTAFLUOROBENZENE. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

FT-IR spectrum of catechin C=C aromatic region The bands between 1605... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

2-Nitro-α,α,α-trifluorotoluene. (n.d.). NIST WebBook. Retrieved January 23, 2026, from [Link]

-

ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved January 23, 2026, from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 23, 2026, from [Link]

-

Shimadzu FTIR Standard Operating Procedure. (n.d.). University of Illinois Urbana-Champaign. Retrieved January 23, 2026, from [Link]

-

4-Chloro-2-nitrotoluene. (n.d.). NIST WebBook. Retrieved January 23, 2026, from [Link]

-

The features of IR spectrum. (n.d.). University of Babylon. Retrieved January 23, 2026, from [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023, October 20). The Organic Chemistry Tutor. Retrieved January 23, 2026, from [Link]

-

Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved January 23, 2026, from [Link]

-

FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. (2023, April 21). MDPI. Retrieved January 23, 2026, from [Link]

-

Benzene, 1-chloro-4-(trifluoromethyl)-. (n.d.). NIST WebBook. Retrieved January 23, 2026, from [Link]

Sources

- 1. 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenethiol | C7HF7S | CID 619538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. IR Spectrums [cms.gutow.uwosh.edu]

- 3. Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)- [webbook.nist.gov]

- 4. 2,3,5,6-Tetrafluorotoluene | C7H4F4 | CID 78896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 4-Chloro-2-nitrotoluene [webbook.nist.gov]

- 8. Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH2CHCO [mdpi.com]

- 9. Benzene, chloropentafluoro- [webbook.nist.gov]

- 10. 2,3,4,5,6-五氟甲苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Senior Application Scientist's Guide to the Mass Spectrometry of 4-Chloro-2,3,5,6-tetrafluorotoluene

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometric behavior of 4-Chloro-2,3,5,6-tetrafluorotoluene (C₇H₃ClF₄). As direct experimental spectra for this specific compound are not widely published, this document synthesizes foundational principles of mass spectrometry, isotopic distribution analysis, and established fragmentation patterns of structurally analogous halogenated aromatic compounds. It serves as an expert-level predictive framework for researchers, scientists, and drug development professionals. The guide details optimal analytical workflows, from sample introduction and ionization to mass analysis and spectral interpretation, enabling users to identify and characterize this molecule with a high degree of confidence.

Introduction: The Analytical Challenge

This compound is a polyhalogenated aromatic compound. Such molecules are of significant interest in pharmaceutical and materials science due to the unique chemical properties conferred by their halogen substituents. Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of these compounds.[1] However, the presence of multiple, different halogen atoms (chlorine and fluorine) presents a distinct analytical signature that requires a methodical and well-grounded approach to interpretation.

This guide moves beyond a simple recitation of methods. It explains the causal reasoning behind instrumental choices and predictive fragmentation, equipping the analyst with the necessary framework to approach not just this specific molecule, but a wide range of similar halogenated structures.

Foundational Physicochemical & MS-Relevant Properties

Effective method development begins with an understanding of the analyte's properties. While specific experimental data for this compound is sparse, we can infer its behavior from related structures like 4-chloro-α,α,α-trifluorotoluene and 2,3,5,6-tetrafluorotoluene.[2][3]

| Property | Predicted Value / Characteristic | Rationale & Implication for MS Analysis |

| Molecular Formula | C₇H₃ClF₄ | The elemental composition dictates the exact mass of the molecular ion. |

| Molecular Weight | ~202.54 g/mol (average) | Provides the nominal mass for initial spectral searches. |

| Boiling Point | Estimated: 140-160 °C | The compound is expected to be a volatile liquid at room temperature, making it an ideal candidate for Gas Chromatography (GC) sample introduction.[4] |

| Ionization Energy | Estimated: 9-10 eV | Within the effective range for standard Electron Ionization (EI), typically performed at 70 eV.[2] |

Given its predicted volatility and thermal stability, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the technique of choice. Electron Ionization (EI) is the most appropriate ionization method due to its ability to generate reproducible, information-rich fragmentation patterns that serve as a "fingerprint" for the molecule.[5]

The Isotopic Signature: A Definitive Marker

A key identifying feature of any chlorine-containing compound is its distinct isotopic pattern.[6] Natural chlorine exists as two stable isotopes: ³⁵Cl (~75.77%) and ³⁷Cl (~24.23%), in an approximate 3:1 ratio.[6][7] This results in a characteristic "M" and "M+2" peak for the molecular ion.

For this compound, the molecular ion (M⁺˙) will appear as a doublet of peaks separated by two mass-to-charge units (m/z).

| Ion | Chemical Formula | Exact Mass (Da) | Predicted Relative Abundance |

| [M]⁺˙ | C₇H₃³⁵ClF₄ | 201.9889 | 100% |

| [M+2]⁺˙ | C₇H₃³⁷ClF₄ | 203.9860 | ~32% |

Note: Exact masses are calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F). The presence of this ~3:1 doublet is a self-validating feature; its absence would immediately cast doubt on the presence of a single chlorine atom in the molecule.[7]

Predicted Fragmentation Pathways under Electron Ionization (EI)

Upon ionization at 70 eV, the high-energy molecular ion will undergo fragmentation to dissipate excess energy, breaking bonds to form more stable daughter ions.[8] The fragmentation of halogenated aromatics is well-documented and follows predictable rules based on bond strengths and ion stability.[9][10] For this compound, we can predict the following primary and secondary fragmentation events.

Primary Fragmentation Pathways

-

Loss of a Chlorine Radical (•Cl): This is often a highly favorable fragmentation pathway for chlorinated aromatics, leading to the formation of a stable tetrafluorotoluene cation.[7][10] The resulting fragment will lose the characteristic chlorine isotopic signature.

-

M⁺˙ - •Cl → [C₇H₃F₄]⁺

-

m/z 202 (for ³⁵Cl) - 35 → m/z 167

-

m/z 204 (for ³⁷Cl) - 37 → m/z 167

-

-

Loss of a Fluorine Radical (•F): While the C-F bond is stronger than the C-Cl bond, the loss of a fluorine atom is a possible pathway.

-

M⁺˙ - •F → [C₇H₃ClF₃]⁺

-

m/z 202 - 19 → m/z 183 (and m/z 185)

-

This fragment would still exhibit the ~3:1 chlorine isotope pattern.

-

-

Loss of a Trifluoromethyl Radical (•CF₃): The methyl group is a likely site for fragmentation initiation. However, cleavage of the strong C-C bond to lose the entire -CF₃ group is less common for simple toluenes but can be observed. A more likely event is the loss of a hydrogen from the methyl group followed by rearrangement. A more favorable pathway is the cleavage of the C-CF₃ bond in a related structure, 4-Chlorobenzotrifluoride, which indicates the potential loss of the entire methyl group equivalent.

-

M⁺˙ - •CH₃ → [C₆ClF₄]⁺ (Hypothetical, less likely)

-

A more plausible fragmentation related to the methyl group is the formation of a tropylium-like ion.

-

Secondary and Tertiary Fragmentation

The primary fragment ions will undergo further fragmentation. A particularly important pathway for fluorinated aromatics is the sequential loss of neutral difluorocarbene (:CF₂) or tetrafluoroethylene (C₂F₄), leading to smaller, stable aromatic cations.

-

From the [C₇H₃F₄]⁺ ion at m/z 167 :

-

Loss of :CF₂ → [C₆H₃F₂]⁺ at m/z 117

-

Loss of C₂H₂ (acetylene) → [C₅HF₄]⁺ at m/z 141

-

The diagram below illustrates these predicted pathways originating from the molecular ion.

Caption: Predicted EI fragmentation pathways for this compound.

Experimental Protocol: GC-MS Analysis

This protocol provides a robust starting point for the analysis. As a self-validating system, it includes steps for calibration and blank analysis to ensure data integrity.

Instrumentation & Consumables

-

Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a split/splitless inlet.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

-

GC Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent low-bleed, mid-polarity column.

-

Carrier Gas: Helium (99.999% purity).

-

Sample: this compound, 100 µg/mL in Cyclohexane.

Step-by-Step Workflow

-

Instrument Preparation & Calibration:

-

Perform a standard autotune on the mass spectrometer using perfluorotributylamine (PFTBA) to ensure mass axis calibration and detector performance.

-

Run a solvent blank (Cyclohexane) injection to verify system cleanliness and identify background interferences.

-

-

GC Method Parameters:

-

Inlet: Splitless mode.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Oven Program:

-

Initial Temperature: 50 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas Flow: 1.2 mL/min (Constant Flow).

-

-

MS Method Parameters:

-

Ion Source: Electron Ionization (EI).

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Electron Energy: 70 eV.

-

Acquisition Mode: Full Scan.

-

Scan Range: m/z 40 - 350.

-

Solvent Delay: 3 minutes (to protect the filament from the solvent front).

-

-

Sample Analysis & Data Review:

-

Inject the 100 µg/mL sample.

-

Integrate the resulting chromatographic peak.

-

Examine the mass spectrum of the peak.

-

Validation Checklist:

-

Does the spectrum show a molecular ion doublet at m/z 202/204?

-

Is the intensity ratio of the M/M+2 peaks approximately 3:1?

-

Are the predicted major fragment ions (e.g., m/z 167, 183/185) present?

-

Does the fragmentation pattern align with the proposed pathways?

-

-

The overall analytical workflow is visualized below.

Sources

- 1. agilent.com [agilent.com]

- 2. Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 2,3,5,6-Tetrafluorotoluene | C7H4F4 | CID 78896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. rroij.com [rroij.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. Sci-Hub. Gaseous-Ion Fragmentation Mechanisms in Chlorobenzenes by GC/MS and GC/MS/MS: A Physical-Chemical Approach for Undergraduates / Journal of Chemical Education, 2000 [sci-hub.box]

Introduction: The Significance of Solubility in Halogenated Aromatics

An In-depth Technical Guide to the Solubility of 4-Chloro-2,3,5,6-tetrafluorotoluene in Organic Solvents

Abstract: This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in common organic solvents. Recognizing the scarcity of published quantitative data for this specific compound, this document emphasizes the foundational principles and practical methodologies required for researchers, chemists, and drug development professionals to generate reliable solubility data. It combines theoretical insights based on physicochemical properties with detailed, field-proven experimental protocols, enabling informed solvent selection for synthesis, purification, and formulation.

This compound is a halogenated aromatic compound, a class of molecules pivotal as building blocks in medicinal chemistry, agrochemicals, and materials science. The strategic placement of fluorine and chlorine atoms on the toluene scaffold imparts unique electronic and steric properties, making it a valuable intermediate. However, the successful application of this or any compound in a laboratory or industrial setting is fundamentally dependent on its interaction with solvents.

Solubility is not merely a physical constant; it is a critical parameter that dictates reaction kinetics, influences purification efficiency (e.g., crystallization), and determines the feasibility of formulation strategies. Poorly characterized solubility can lead to failed experiments, low yields, and unpredictable outcomes during process scale-up. This guide serves as a practical resource for navigating the solubility landscape of this compound, moving from theoretical prediction to robust experimental validation.

Part 1: A Theoretical Framework for Solubility Prediction

Before embarking on experimental work, a theoretical assessment can significantly narrow the choice of solvents, saving time and resources. This approach is grounded in the fundamental principle of "like dissolves like."[1]

Physicochemical Profile of this compound